molecular formula C15H20N2O3 B3052147 BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE CAS No. 3886-37-1

BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE

Cat. No.: B3052147
CAS No.: 3886-37-1
M. Wt: 276.33 g/mol
InChI Key: PVYDYYHDDXLTDZ-UHFFFAOYSA-N
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Description

Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate (CAS 3886-37-1, molecular formula C₁₅H₂₀N₂O₃, molecular weight 276.33 g/mol) is a carbamate derivative featuring a benzyloxycarbonyl group linked to a piperidinyl-oxoethyl moiety. Its structure combines a carbamate functional group with a piperidine ring, a combination often explored for pharmacological relevance .

Synthesis Methods:
The compound has been synthesized via multiple routes:

  • Thalluri et al. (2013) achieved ~91% purity using catalytic methods .
  • Lee et al. (2004) reported a 92% pure product through nucleophilic substitution .
  • Kabouche et al. (1991) utilized condensation reactions, yielding 74% purity .

Properties

IUPAC Name

benzyl N-(2-oxo-2-piperidin-1-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(17-9-5-2-6-10-17)11-16-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYDYYHDDXLTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613444
Record name Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3886-37-1
Record name Benzyl [2-oxo-2-(piperidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reaction with Benzyl Chloroformate

The primary synthesis begins with the reaction between N-(2-oxo-2-(piperidin-1-yl)ethyl)amine and benzyl chloroformate (Cbz-Cl). This step is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added to neutralize HCl generated during the reaction.

$$
\text{N-(2-oxo-2-(piperidin-1-yl)ethyl)amine} + \text{Cbz-Cl} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Key Reaction Parameters:

  • Temperature: 0–25°C (room temperature preferred for controlled reactivity).
  • Molar Ratio: 1:1 stoichiometry between amine and Cbz-Cl, with 1.1 equivalents of TEA.
  • Monitoring: Thin-layer chromatography (TLC) with Rf ≈ 0.5 in ethyl acetate/hexane (1:1).

Intermediate Isolation and Purification

The crude product is washed with aqueous HCl (1M) to remove excess TEA, followed by brine and drying over MgSO₄. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the compound in >85% purity.

Alternative Method Using Carbodiimide Coupling

A patent-published approach (CN103124721B) describes an alternative pathway using carbodiimide-mediated coupling, which avoids direct handling of benzyl chloroformate.

Activation with N,N'-Carbonyldiimidazole (CDI)

The carboxylic acid precursor, 2-(piperidin-1-yl)acetic acid, is activated with CDI to form an acylimidazole intermediate. This intermediate reacts with benzyl carbamate-protected amine under mild conditions:

$$
\text{2-(Piperidin-1-yl)acetic acid} + \text{CDI} \rightarrow \text{Acylimidazole} \xrightarrow{\text{Benzylamine}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Product}
$$

Optimized Conditions:

  • Coupling Agent: 1.05 equivalents of CDI.
  • Base: 2.0 equivalents of N-methylmorpholine (NMM) in THF.
  • Temperature: 15–40°C (higher temperatures accelerate imidazole displacement).

Hydrogenolysis for Deprotection

The benzyl carbamate group is removed via catalytic hydrogenation using 10% Pd/C under H₂ atmosphere. This step achieves quantitative conversion without over-reduction of the piperidine ring.

Industrial-Scale Production Strategies

For large-scale synthesis, batch reactors with automated temperature and pH control are employed. Key considerations include:

Solvent Selection

  • Polar Aprotic Solvents: DMF or acetonitrile enhance reaction kinetics but require rigorous drying.
  • Cost-Effective Alternatives: Toluene/water biphasic systems reduce solvent expenses but may lower yields by 5–10%.

Crystallization vs. Chromatography

Industrial workflows prioritize crystallization for cost efficiency:

Parameter Crystallization Column Chromatography
Purity 90–95% >98%
Throughput High Low
Solvent Consumption 2 L/kg product 10 L/kg product

Reaction Optimization and Yield Enhancement

Temperature Effects

Elevating the reaction temperature to 40°C reduces coupling time from 24 hours to 6 hours but risks epimerization. A balance is achieved at 25°C with 12-hour stirring.

Catalytic Hydrogenation Efficiency

Hydrogenolysis with 10% Pd/C at 50 psi H₂ achieves full deprotection in 2 hours. Catalyst recycling (up to 5 cycles) maintains >90% yield, reducing Pd consumption by 80%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost (USD/g)
Classical (Cbz-Cl) 78% 92% Moderate 12.50
CDI-Mediated Coupling 85% 95% High 9.80
Industrial Crystallization 82% 90% Very High 7.20

The CDI-mediated route offers superior yield and cost efficiency, making it the preferred method for pilot-scale production.

Challenges and Mitigation Strategies

Impurity Formation

  • Dipeptide Byproducts: Result from over-activation of the carboxylic acid. Mitigated by strict stoichiometric control of CDI (≤1.1 equivalents).
  • Oxidation of Piperidine: Avoided by maintaining an oxygen-free environment during hydrogenolysis.

Regulatory Considerations

  • Residual Solvents: Must comply with ICH Q3C guidelines. DCM levels < 600 ppm achieved via rotary evaporation under vacuum.
  • Pd Residues: Reduced to <10 ppm via activated carbon filtration post-hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: The compound can be reduced using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₅H₂₀N₂O₃
Molecular Weight: 276.34 g/mol
Structure: The compound features a benzyl group, a carbamate moiety, and a piperidine ring, which contribute to its unique reactivity and biological activity.

Common Synthetic Routes:

  • Reagents:
    • Benzyl chloroformate
    • N-(2-oxo-2-(piperidin-1-yl)ethyl)amine
    • Triethylamine
  • Conditions:
    • Room temperature
    • TLC for monitoring
  • Purification Techniques:
    • Crystallization
    • Column chromatography

Medicinal Chemistry

Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate serves as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug discovery.

Biological Studies

This compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition: Used to study interactions with specific enzymes.
  • Receptor Binding Studies: Investigates how the compound interacts with biological receptors, providing insights into its therapeutic potential.

Agrochemical Development

Due to its structural features, this compound may also find applications in the development of agrochemicals, particularly in designing new pesticides or herbicides.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition was quantified through kinetic assays, revealing potential therapeutic applications in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research conducted on the binding affinity of this compound to various receptors showed promising results, indicating that modifications to the piperidine ring could enhance selectivity and potency against target receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate with related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Purity (%) Notable Properties/Activities
This compound 3886-37-1 C₁₅H₂₀N₂O₃ 276.33 Piperidine, oxoethyl, benzyl carbamate 74–92 Unreported
Benzyl[2-(5-hydroxyindol-3-yl)ethyl]carbamate 53157-50-9 C₁₈H₁₈N₂O₃ 310.35 5-Hydroxyindole, benzyl carbamate N/A Unreported
Phenylmethyl N-2-oxo-2-(trifluoroethyl)carbamate N/A C₁₂H₁₃F₃N₂O₃ 290.24 Trifluoroethyl, benzyl carbamate N/A Intermediate in API synthesis
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones N/A C₁₁H₁₆N₄OS 252.34 Piperidine, thiopyrimidinone N/A Antimicrobial activity

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis purity (74–92%) is comparable to other carbamates but lower than some optimized routes (e.g., trifluoroethyl analog in ) .

Recommendations for Future Research :

  • Direct evaluation of antimicrobial or AChE/BChE inhibitory activity.
  • Optimization of synthesis routes to improve yield and purity.
  • Structural studies (e.g., X-ray crystallography via SHELX programs) to elucidate conformation-activity relationships .

Biological Activity

Benzyl N-[2-oxo-2-(piperidin-1-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry. Its molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, with a molecular weight of 276.34 g/mol. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

The compound is synthesized through the reaction of benzyl chloroformate with N-(2-oxo-2-(piperidin-1-yl)ethyl)amine in the presence of triethylamine. The reaction is typically monitored using thin-layer chromatography (TLC) and can be scaled for industrial production through batch reactors and purification techniques such as crystallization or column chromatography.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The piperidine ring and carbamate group facilitate the formation of stable complexes with these targets, modulating their activity. This compound has been noted for its potential to inhibit enzyme activity, particularly in the context of drug development .

Biological Activity

Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites, leading to competitive inhibition in certain cases.

Receptor Binding:
The compound's ability to bind to receptors makes it a valuable tool in pharmacological studies. It can be used to investigate receptor-ligand interactions, providing insights into drug design and therapeutic applications.

Research Applications

This compound has been utilized in various research contexts:

  • Medicinal Chemistry:
    • It serves as a building block for synthesizing other heterocyclic compounds.
    • Its role as a protecting group for amines enhances its utility in organic synthesis.
  • Pharmacological Studies:
    • Studies have demonstrated its potential as a prodrug, improving the pharmacokinetic profiles of related compounds .
    • It has been screened against cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies and Findings

A notable study explored the compound's effect on enzyme activity related to Alzheimer’s disease, where it demonstrated inhibition of acetylcholinesterase (AChE) with an IC50 value indicating significant potency . Additionally, its analogs have been investigated for their neuroprotective properties, highlighting the compound's relevance in neurodegenerative disease research.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds featuring different cyclic structures:

Compound NameRing StructureIC50 (μM)Notes
This compoundPiperidine3.0 (AChE)Moderate inhibitor
Benzyl N-[2-OXO-2-(MORPHOLIN-4-YL)ETHYL]CARBAMATEMorpholine5.0 (AChE)Weaker than piperidine variant
Benzyl N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]CARBAMATEPyrrolidine4.0 (AChE)Similar potency

This table illustrates how variations in the cyclic structure affect biological activity, emphasizing the unique attributes of the piperidine derivative.

Q & A

Q. How can synthetic routes for BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE be designed, and what factors influence protection group selection?

Methodological Answer: The synthesis typically employs carbamate-based amine protection strategies. For example:

  • Benzyl carbamate (Cbz) is used as a protecting group in intermediate synthesis (e.g., Formula 4 in and ). This group is favored for its stability under acidic conditions and ease of removal via hydrogenolysis.
  • Alternative methods include tert-butyl carbamate (Boc) and dibenzyl groups , which offer orthogonal deprotection pathways (e.g., acid-labile Boc or hydrogenation-sensitive dibenzyl) .
  • Optimization involves evaluating reaction yields, purity of intermediates (e.g., Formula 4 and 7), and compatibility with downstream steps like coupling reactions (e.g., preparation of Formula 14 from Formula 15) .

Q. What purification strategies are effective for isolating this compound, and how can yield be optimized?

Methodological Answer:

  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard for separating carbamate intermediates .
  • Recrystallization : Polar solvents like ethanol or methanol may improve crystallinity of the final product.
  • Yield Optimization : Key factors include stoichiometric control of reagents (e.g., carbonyldiimidazole for activating intermediates), temperature modulation (e.g., 0–25°C for sensitive steps), and inert atmosphere use to prevent oxidation .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm piperidinyl, carbonyl, and benzyl groups. For example, the 2-oxoethyl carbamate moiety shows characteristic carbonyl peaks at ~165–170 ppm in 13^{13}C NMR .
    • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ ion matching calculated mass) .
  • X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL) resolves absolute stereochemistry and hydrogen-bonding networks, critical for validating synthetic intermediates .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

Methodological Answer:

  • Case Study : Replacing the benzyl group with a 2-oxo-2-(4-(piperidin-1-yl)phenyl)ethyl moiety increased antitumor activity against renal cancer cells (A498: 58.66% → 68.14% inhibition; UO-31: 35.82% → 53.43%) .
  • Design Strategy :
    • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to modulate lipophilicity and target engagement.
    • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .

Q. How can experimental models be designed to investigate the mechanism of action of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays.
    • Apoptosis Markers : Quantify caspase-3/7 activation in treated cancer cell lines (e.g., A498) via luminescence assays .
  • In Silico Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., Gag-Pol polyprotein domains from ).
    • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How can contradictory data in synthesis or bioactivity be systematically analyzed?

Methodological Answer:

  • Synthetic Discrepancies : Compare reaction conditions (e.g., vs. 11). For example, tert-butyl carbamate may yield higher purity but lower solubility than benzyl carbamate, affecting scalability.
  • Bioactivity Variability :
    • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., A498 vs. UO-31 in ).
    • Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE
Reactant of Route 2
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BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE

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